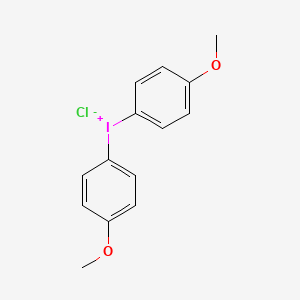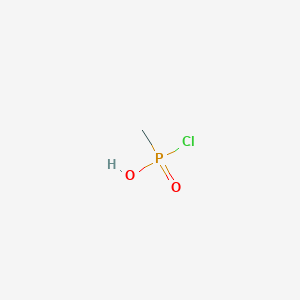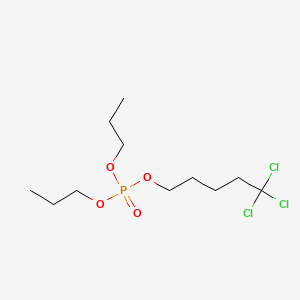
Dipropyl 5,5,5-trichloropentyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 5,5,5-trichloropentyl phosphate is a chemical compound known for its unique structure and properties. It is an ester of phosphoric acid and is characterized by the presence of three chlorine atoms on the pentyl chain. This compound is used in various industrial and research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 5,5,5-trichloropentyl phosphate typically involves the esterification of phosphoric acid with dipropyl alcohol in the presence of a chlorinated pentyl group. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, dipropyl alcohol, and 5,5,5-trichloropentanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady production rate .
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of dipropyl 5,5,5-trichloropentanol.
Substitution: The chlorine atoms on the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, dipropyl 5,5,5-trichloropentanol, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Dipropyl 5,5,5-trichloropentyl phosphate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dipropyl 5,5,5-trichloropentyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl phosphate
- Tripropyl phosphate
- Dibutyl phosphate
Uniqueness
Dipropyl 5,5,5-trichloropentyl phosphate is unique due to the presence of three chlorine atoms on the pentyl chain, which imparts distinct chemical and physical properties. This makes it more reactive and suitable for specific applications compared to other similar compounds .
Propiedades
Número CAS |
36266-97-4 |
|---|---|
Fórmula molecular |
C11H22Cl3O4P |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
dipropyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-8-16-19(15,17-9-4-2)18-10-6-5-7-11(12,13)14/h3-10H2,1-2H3 |
Clave InChI |
NCLQMFBJKOTTGD-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCC)OCCCCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


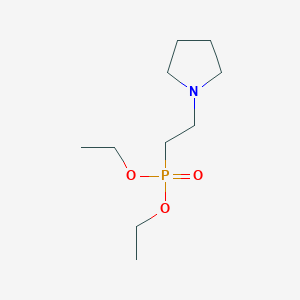

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
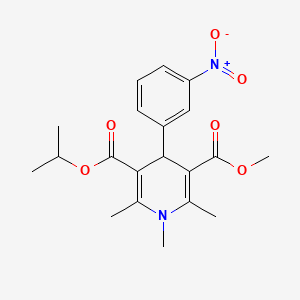
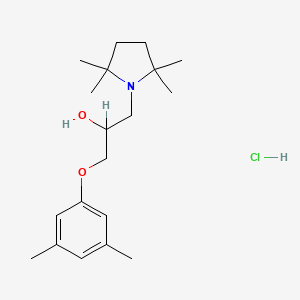
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
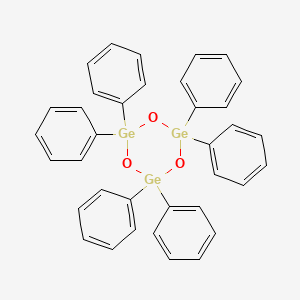
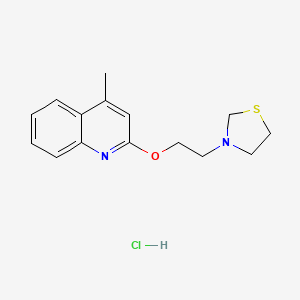
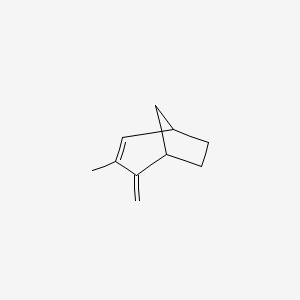
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


